6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine
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Overview
Description
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyl group at the 6-position, a methoxyethyl group at the 2-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using methoxyethyl halide.
Introduction of the Amine Group: The amine group can be introduced via a reduction reaction of a nitro precursor or through direct amination.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine: Unique due to its specific substitution pattern on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a different ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a different ring system and substitution pattern.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
6-Cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with a cyclopentyl group and a methoxyethyl substituent, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often act as inhibitors of various kinases, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of these kinases can lead to the suppression of tumor growth and enhanced apoptosis in cancer cells.
Inhibition of CDKs
This compound has been studied for its ability to inhibit CDK4/6, which are critical for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these kinases can result in cell cycle arrest and reduced proliferation in cancer cells.
Table 1: Biological Activity Summary
Activity | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
CDK4 Inhibition | 0.05 | Cell cycle arrest | |
Anti-tumor activity (A431 cells) | 0.1 | Induction of apoptosis | |
Selectivity over CDK1 | 16-fold | Increased specificity |
Study 1: Anti-Tumor Efficacy
In a study conducted on A431 human epithelial carcinoma cells, this compound exhibited significant anti-tumor activity with an IC50 value of 0.1 µM. The compound induced apoptosis through the activation of pro-apoptotic pathways while inhibiting CDK4 activity, leading to cell cycle arrest in the G1 phase. This mechanism highlights its potential as a therapeutic agent against skin cancers.
Study 2: Selectivity Profile
Another investigation assessed the selectivity of the compound for CDK4 over CDK1. The results showed a remarkable 16-fold selectivity, suggesting that modifications to the chemical structure enhance binding affinity for CDK4 while minimizing effects on other kinases. This selectivity is crucial for reducing potential side effects associated with non-specific kinase inhibition.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-cyclopentyl-2-(1-methoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H19N3O/c1-8(16-2)12-14-10(7-11(13)15-12)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,13,14,15) |
InChI Key |
BCNBHDUHOCCQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)N)C2CCCC2)OC |
Origin of Product |
United States |
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